molecular formula C11H11ClN4O2 B11390581 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390581
M. Wt: 266.68 g/mol
InChI Key: JREXWKBMMWEEKN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The resulting compound is further reacted with methylamine to introduce the N-methyl group, followed by oxidation to form the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, ethanol, and water. Catalysts such as copper(I) iodide may be employed to facilitate the cycloaddition reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-5-(carboxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the N-methyl group.

    2-(4-chlorophenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxamide: Lacks the hydroxymethyl group.

    2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the N-methyl and hydroxymethyl groups, which can enhance its chemical reactivity and binding affinity to biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C11H11ClN4O2

Molecular Weight

266.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H11ClN4O2/c1-13-11(18)10-9(6-17)14-16(15-10)8-4-2-7(12)3-5-8/h2-5,17H,6H2,1H3,(H,13,18)

InChI Key

JREXWKBMMWEEKN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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